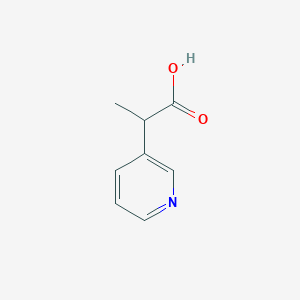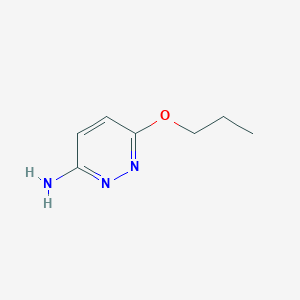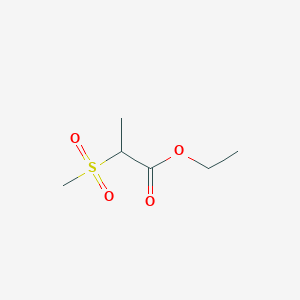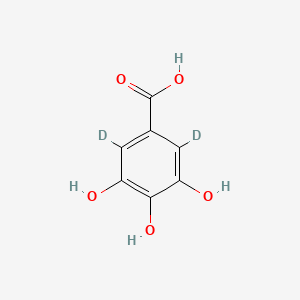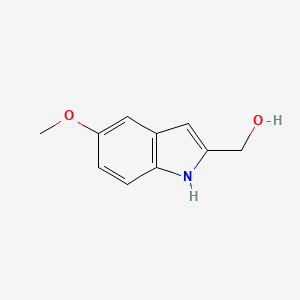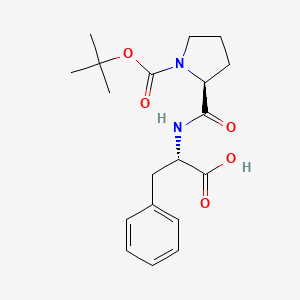
Boc-pro-phe-OH
Vue d'ensemble
Description
Boc-pro-phe-OH, also known as 1-[(1,1-Dimethylethoxy)carbonyl]-L-prolyl-L-phenylalanine, is a compound commonly used in peptide synthesis. It is a derivative of proline and phenylalanine, where the amino group of proline is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Mécanisme D'action
Target of Action
Boc-Pro-Phe-OH is a complex compound that is primarily used in peptide synthesis . The primary targets of this compound are the proteins and peptides that it helps to synthesize. These proteins and peptides play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.
Mode of Action
The compound this compound interacts with its targets through a process known as solid-phase peptide synthesis . This process involves the formation of peptide bonds, which are the chemical bonds that link amino acids together to form proteins. This compound, being a derivative of amino acids, provides the necessary building blocks for this process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis and peptide bond formation. The compound contributes to the formation of complex proteins by providing the necessary amino acid derivatives. These proteins then go on to participate in various biochemical pathways, influencing processes such as cell growth, differentiation, and immune response .
Result of Action
The result of this compound’s action is the successful synthesis of complex proteins and peptides. These proteins and peptides, once synthesized, can exert various biological effects depending on their structure and function. They may act as enzymes, hormones, or structural proteins, influencing a wide range of biological processes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction mixture. Furthermore, the stability of this compound can be influenced by storage conditions, such as temperature and humidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-pro-phe-OH typically involves the protection of the amino group of proline with a tert-butyloxycarbonyl group, followed by coupling with phenylalanine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of environmentally friendly solvents and green chemistry principles is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-pro-phe-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HATU or HBTU.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP), and acetonitrile.
Major Products Formed:
Applications De Recherche Scientifique
Boc-pro-phe-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Comparaison Avec Des Composés Similaires
Boc-pro-OH: Similar to Boc-pro-phe-OH but lacks the phenylalanine residue.
Boc-phe-OH: Contains the phenylalanine residue but lacks the proline residue.
Uniqueness: this compound is unique due to the presence of both proline and phenylalanine residues, making it a versatile building block in peptide synthesis. The combination of these two amino acids allows for the creation of peptides with specific structural and functional properties .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOQCCFYSJPSLC-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


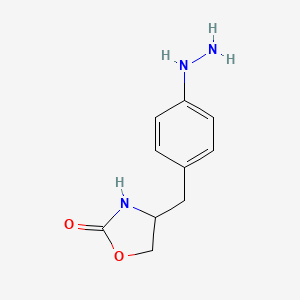
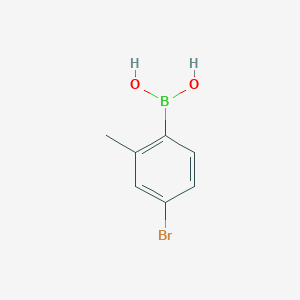
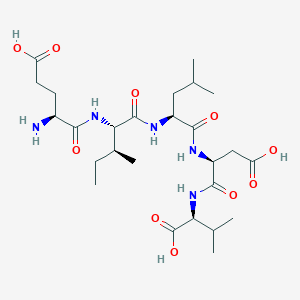
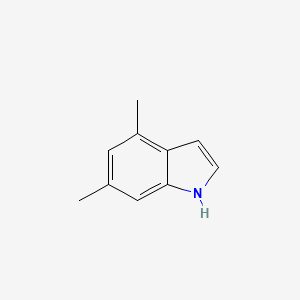
![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)

